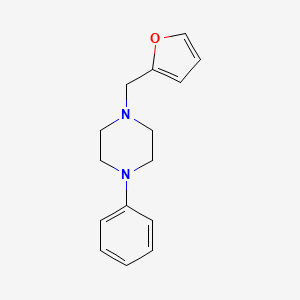

1-(2-furylmethyl)-4-phenylpiperazine

Description

1-(2-Furylmethyl)-4-phenylpiperazine is a piperazine derivative featuring a phenyl group at the 4-position and a 2-furylmethyl substituent at the 1-position of the piperazine ring.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-5-14(6-3-1)17-10-8-16(9-11-17)13-15-7-4-12-18-15/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVLFNHXBUFRQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro in 4a) improve reactivity but may reduce BBB permeability.

- Bulkier Substituents (e.g., benzyl in 4b) can limit CNS activity, whereas smaller groups (e.g., furylmethyl) may enhance it.

- Heterocyclic Moieties (e.g., furan, isoquinoline in KN-62) contribute to receptor selectivity and potency .

Pharmacological Profiles and Receptor Selectivity

Dopamine Receptor Ligands

- SC213: Exhibits D2/D3 receptor antagonism, structurally related to haloperidol. The phenoxypropyl chain balances lipophilicity and receptor affinity .

- Compound 12 (4-Phenylpiperazine derivative) : Shows high D4R selectivity (Ki < 10 nM) and brain penetration, attributed to its 4-phenylpiperazine core and optimized alkyl chain .

P2X7 and CAMKII Inhibition

- KN-62 : Inhibits human P2X7 receptors (IC50 = 43 nM) and CAMKII, but inactive at rat/mouse homologs due to species-specific structural differences in the receptor’s extracellular loop .

- 1-(2-Furylmethyl)-4-phenylpiperazine : While unstudied in this context, furan’s polarity may reduce off-target effects compared to KN-62’s sulfonamide groups.

Anticonvulsant and Analgesic Activity

Physicochemical and Pharmacokinetic Properties

- LogP and BBB Penetration: 4a (logP ~2.5): Nitro group increases polarity, likely reducing BBB penetration. SC213 (logP ~3.0): Phenoxypropyl chain balances lipophilicity for CNS activity . this compound: Predicted logP ~2.8 (furan’s moderate polarity), suggesting favorable brain uptake.

Metabolic Stability :

- Piperazine rings generally resist oxidative metabolism, but electron-rich substituents (e.g., furan) may undergo CYP450-mediated oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.